![molecular formula C12H22N2O4 B1346671 Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate CAS No. 796046-03-2](/img/structure/B1346671.png)

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

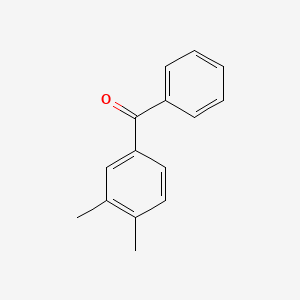

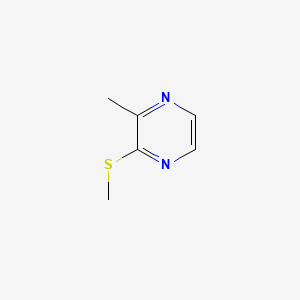

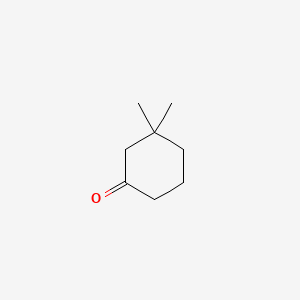

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical compound with the CAS Number: 796046-03-2. It has a molecular weight of 258.32 . The IUPAC name for this compound is tert-butyl 1-methyl-2-(4-morpholinyl)-2-oxoethylcarbamate .

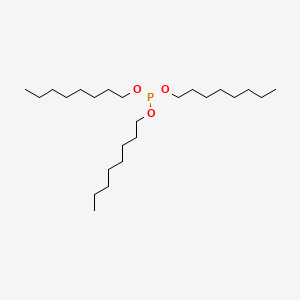

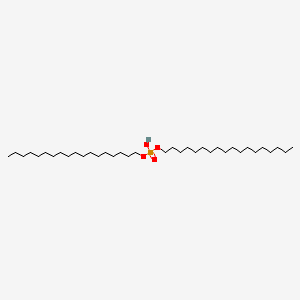

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications

Synthesis of Ceftolozane

“Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate” is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Antibacterial Activity

The compound plays a crucial role in the development of antibacterial drugs . As mentioned above, it is used in the synthesis of Ceftolozane, which has shown strong antibacterial activity against various types of bacteria .

Synthesis of Jaspine B

The compound shares structural similarities with “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, a key intermediate of the natural product Jaspine B . Jaspine B, isolated from various sponges, has shown cytotoxic activity against several human carcinoma cell lines .

Cytotoxic Activity

As an intermediate in the synthesis of Jaspine B, the compound indirectly contributes to the cytotoxic activity against several human carcinoma cell lines .

Chemical Research

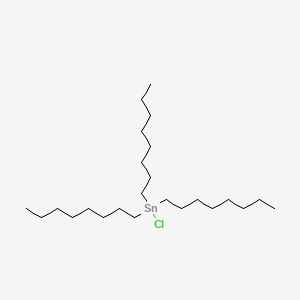

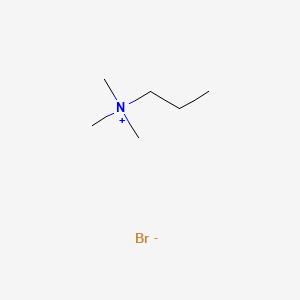

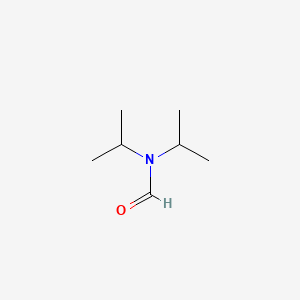

The compound is used in chemical research for the synthesis of various other compounds. For example, it is used in the synthesis of “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate” through several steps including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .

Pharmaceutical Industry

Given its role in the synthesis of antibiotics like Ceftolozane and cytotoxic compounds like Jaspine B, the compound has significant applications in the pharmaceutical industry .

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) may influence its efficacy and stability. For instance, pH-dependent solubility affects bioavailability.

Keep in mind that this information is based on structural analysis and general principles. Further experimental studies are needed to validate these hypotheses and provide a comprehensive understanding of its mechanism of action . If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUCMCKOTBEULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160206 |

Source

|

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate | |

CAS RN |

796046-03-2 |

Source

|

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796046-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.